molecular formula C11H9N3O2 B2853447 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 565174-36-9

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile

Cat. No.: B2853447
CAS No.: 565174-36-9
M. Wt: 215.212
InChI Key: DGRMGFWJQPHVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Imidazolidinone-Based Compounds in Research

Imidazolidinones, a class of five-membered heterocyclic compounds containing two nitrogen atoms and a carbonyl group, have played pivotal roles in pharmaceutical and industrial chemistry since the early 20th century. The foundational work of Heinrich Biltz in 1908 on diphenylhydantoin (5,5-diphenylimidazolidine-2,4-dione) marked the first major breakthrough, though its anticonvulsant properties remained unrecognized until Putnam and Merritt's 1937 rediscovery. This historical pattern of discovery-reinvention underscores the latent potential within imidazolidinone chemistry.

Structural derivatives gained prominence through applications ranging from permanent-press textiles (via dimethylol ethylene urea) to β-lactam antibiotics like azlocillin. The imidazolidinone scaffold's ability to participate in hydrogen bonding and form stable iminium intermediates with carbonyl groups has made it indispensable in asymmetric catalysis and drug design.

Discovery and Development Timeline

This compound entered the chemical literature through optimized synthetic protocols developed in the early 21st century. Key milestones include:

Year Development Source
2008 First crystallographic characterization of related (Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile derivatives
2016 Publication of high-yield (46.8%) synthesis via 4-cyanobenzyl bromide and imidazolidine-2,4-dione coupling
2019 Inclusion in patent WO2019/180628 as intermediate for pharmaceutical compounds
2023 Commercial availability through specialty chemical suppliers (95% purity)

The compound's development reflects broader trends in heterocyclic chemistry, particularly the strategic incorporation of benzonitrile groups to enhance molecular recognition properties.

Significance in Modern Chemical Research

Contemporary studies emphasize three primary research domains:

  • Drug Discovery : As a bioisostere for peptide bonds, the imidazolidinone ring enables protease resistance while maintaining target binding affinity. The benzonitrile moiety further modulates pharmacokinetic properties through dipole interactions.
  • Materials Science : Hydrogen-bonded networks formed via N-H···O interactions (as observed in X-ray crystallography) suggest applications in supramolecular assembly.
  • Synthetic Methodology : The compound serves as a testbed for nucleophilic substitution reactions at the methylene bridge, with tetrabutylammonium iodide proving critical for reaction efficiency.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
TPSA (Topological Polar Surface Area) 73.2 Ų
LogP 0.61
Hydrogen Bond Donors 1
Rotatable Bonds 2

Research Objectives and Scope

Current investigations prioritize:

  • Optimization of synthetic yield beyond the 46.8% benchmark
  • Elucidation of solid-state packing dynamics through advanced crystallography
  • Development of structure-activity relationships (SAR) for kinase inhibition
  • Exploration of radical reaction pathways enabled by the benzonitrile group

Ongoing work at institutions like Columbia-Presbyterian Medical Center continues to build upon Putnam's legacy, investigating structural analogs for neurological applications.

Properties

IUPAC Name

4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16/h1-4H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRMGFWJQPHVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile involves the reaction of benzonitrile with an imidazolidinone derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile has shown potential as a pharmacological agent due to its ability to inhibit specific enzymes and biological pathways.

Antimicrobial Activity

Research indicates that compounds containing the imidazolidine moiety exhibit antimicrobial properties. For example, studies have demonstrated that related compounds can effectively inhibit various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Corynebacterium xerosis500 ppm
Staphylococcus epidermidisTBD
Brevibacterium epidermidisTBD

The compound's structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways, making it a candidate for developing new antibiotics.

Inhibition of Metalloproteinases

This compound has been identified as a potential inhibitor of metalloproteinases, which are crucial in various pathological conditions such as cancer and arthritis. Inhibiting these enzymes can prevent extracellular matrix remodeling, which is vital in tumor progression and metastasis .

Case Studies

Several studies have explored the efficacy of this compound in laboratory settings.

Study on Antimycobacterial Activity

A notable study focused on the compound's role as a DprE1 inhibitor, which is a target for developing new antimycobacterial drugs. The compound demonstrated significant inhibition against Mycobacterium tuberculosis with an MIC of 8.3 µM, indicating its potential as a therapeutic agent in treating tuberculosis .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed insights into how modifications can enhance its biological activity. For instance, variations in the side chains significantly affected the compound's potency against targeted enzymes .

Mechanism of Action

The mechanism of action of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazolidinedione Core

Compound 6f : 4-((3-(5-Nitro-1,3-dioxoisoindolin-2-yl)-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
  • Structural Feature: Incorporates a nitroisoindolinone group at the imidazolidinedione N3 position.
  • Synthesis : 64% yield via nucleophilic substitution .
Compound 197 : 4-(1-(2-Cyclohexyl-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile
  • Structural Feature : Cyclohexyl-oxoethyl substitution at N1.
  • Molecular Weight : 338 g/mol; Yield : 89% .
  • Impact : The bulky cyclohexyl group increases lipophilicity (logP), likely enhancing membrane permeability.
Compound 198 : 4-(1-(2-(Adamantan-1-yl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile
  • Structural Feature : Adamantyl-oxoethyl substitution.
  • Molecular Weight : 390 g/mol; Yield : 68% .
  • Impact : The rigid adamantane moiety improves metabolic stability but may reduce solubility.

Fluorinated Derivatives

Compound 38 : 4-(1-(1-(2,4-Difluorophenyl)-1-oxopropan-2-yl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile
  • Structural Feature : Diastereomeric mixture with a 2,4-difluorophenyl group.
  • Yield : 75% (diastereomer ratio 1:1.35) .
Compound 29 : 4-(1-(4-fluorophenethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile
  • Structural Feature : 4-Fluorophenethyl chain.
  • Yield : 84%; UPLC-MS : m/z 336 [M-H]⁻ .
  • Impact : The fluorinated aromatic ring may engage in π-π stacking with biological targets, enhancing inhibitory activity.

Trifluoromethyl and Sulfonyl Modifications

Compound in : 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
  • Structural Feature : Trifluoromethyl and hydroxybutyl groups.
  • Impact : The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism .
(R)-4-(4-((4-Fluorophenylsulfonyl)methyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
  • Structural Feature : Sulfonyl and trifluoromethyl groups.
  • Molecular Weight : 455.39 g/mol .

Stereochemical and Crystallographic Insights

(Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile
  • Structural Feature : Z-configuration with an indole ring.
  • Crystallography: Monoclinic crystal system (C2/c), with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice .
  • Impact : The planar imidazolidinedione-indole system facilitates π-stacking interactions, relevant for DNA intercalation or kinase inhibition .

Biological Activity

The compound 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile , also known as 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of a benzonitrile moiety linked to a dioxoimidazolidinyl group. Its molecular formula is C11_{11}H10_{10}N2_{2}O2_{2}, with a molar mass of approximately 218.21 g/mol. The presence of the dioxoimidazolidinyl group is significant for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been identified as a potential metalloproteinase inhibitor , which plays a crucial role in various physiological processes such as tissue remodeling and inflammation. The inhibition of matrix metalloproteinases (MMPs) is particularly relevant in the context of diseases like cancer and arthritis, where MMPs contribute to tumor progression and joint degradation, respectively.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Cytotoxicity : Studies have shown that related compounds can induce apoptosis in transformed B- and T-cells, suggesting potential applications in cancer treatment .
  • Antimycobacterial Activity : This compound has been explored for its inhibitory effects on DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis. Inhibiting this enzyme could lead to effective treatments against tuberculosis .

Case Study 1: Metalloproteinase Inhibition

In vitro studies demonstrated that this compound effectively inhibited MMP12 with an IC50 value indicating potent activity. This suggests its potential utility in therapeutic applications aimed at conditions characterized by excessive MMP activity, such as chronic wounds and cancer metastasis.

Case Study 2: Anticancer Potential

A series of experiments conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The mechanism was linked to the induction of apoptosis through caspase activation pathways. These findings support further investigation into its role as a chemotherapeutic agent.

Research Findings Summary Table

Study Findings Reference
Metalloproteinase InhibitionSignificant inhibition of MMP12; potential therapeutic applications
Cytotoxicity in Cancer CellsInduced apoptosis in T-cells; dose-dependent effects observed
Antimycobacterial ActivityInhibition of DprE1; implications for tuberculosis treatment

Q & A

Q. Why do MIC values vary significantly between structurally similar analogs?

  • Mechanistic Insight : Adamantyl derivatives (MIC = 0.5 µM) exhibit better membrane penetration than cyclohexyl analogs (MIC = 2.1 µM) due to increased lipophilicity (clogP = 4.2 vs. 3.5). Synchrotron-based assays validate target engagement .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions for moisture-sensitive reagents (e.g., acetyl chloride). Monitor reactions by TLC (silica GF254, UV detection) .
  • Crystallography : Collect data at 90 K to minimize thermal motion. For twinned crystals, apply the TWINROTMAT command in SHELXL .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate antimicrobial activity from nonspecific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.